

Application Notes and Protocols for PAH Analysis in Sediment using Deuterated Standards

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Compound of Interest

Compound Name: 1,8-Dimethylnaphthalene-D12

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This document provides a detailed protocol for the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in sediment samples. The use of deuterated PAH standards as internal and surrogate standards is a critical component of this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations in analytical performance.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent organic pollutants that are ubiquitous in the environment.^[1] Due to their hydrophobic nature, they tend to accumulate in sediments, which act as a significant reservoir for these compounds in aquatic environments.^[1] Several PAHs are known to be carcinogenic and mutagenic, making their accurate quantification in environmental matrices crucial for human health and ecological risk assessment.^{[2][3]}

This protocol outlines a robust and validated method for the determination of the 16 US EPA priority PAHs in sediment using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. The use of deuterated internal standards allows for accurate quantification by correcting for the loss of analytes during sample preparation and analysis.

Experimental Protocols

Sample Collection and Pre-treatment

- **Sample Collection:** Collect sediment samples using appropriate equipment (e.g., grab sampler, core sampler) and store them in pre-cleaned glass containers with Teflon-lined caps.
- **Storage:** Transport the samples to the laboratory on ice and store them at -20°C until analysis to minimize microbial degradation of the target analytes.
- **Homogenization:** Prior to extraction, thaw the sediment samples and homogenize them thoroughly to ensure representativeness. Remove any large debris such as stones, shells, or plant matter.
- **Drying:** Freeze-dry the sediment samples to a constant weight. Alternatively, air-dry the samples in a clean environment. The dry weight is used for reporting the final concentrations. [4] A portion of the wet sediment should be taken to determine the percent dry weight by drying at 105°C to a constant weight.[4]

Deuterated Standards

The use of deuterated PAHs as internal and surrogate standards is essential for accurate quantification.[2][3][5]

- **Surrogate Standards:** These are added to the sample before extraction to monitor the efficiency of the sample preparation process. Commonly used surrogate standards include 2-fluorobiphenyl and p-terphenyl-d14.[2][6]
- **Internal Standards:** These are added to the sample extract just before instrumental analysis to correct for variations in instrument performance. A suite of deuterated PAHs that are chemically similar to the target analytes should be used.[2][7] Examples include naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12.[2][6][7]

Extraction

Several extraction methods can be employed for the isolation of PAHs from sediment. The choice of method may depend on the available equipment and the specific characteristics of

the sediment matrix.

- Soxhlet Extraction: A classic and robust method.[\[8\]](#)[\[9\]](#)
 - Place a known amount (e.g., 10-20 g) of dried and homogenized sediment in a pre-extracted cellulose thimble.[\[4\]](#)
 - Spike the sample with a known amount of surrogate standard solution.
 - Extract the sample with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1 v/v) for 18-24 hours.[\[2\]](#)
- Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet extraction.[\[1\]](#)[\[8\]](#)
 - Place a known amount of dried sediment into a beaker.
 - Spike with surrogate standards.
 - Add the extraction solvent and extract in an ultrasonic bath for a specified time (e.g., 3 x 15 minutes), allowing the sample to cool between cycles.
- Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): An automated and efficient method that uses elevated temperatures and pressures.[\[8\]](#)[\[10\]](#)
 - Mix the sediment sample with a drying agent (e.g., diatomaceous earth) and pack it into the extraction cell.
 - Spike with surrogate standards.
 - Extract with the chosen solvent at a set temperature and pressure.

Extract Cleanup

The crude extracts from the sediment samples are often complex and require cleanup to remove interfering compounds prior to GC-MS analysis.[\[8\]](#)

- Silica Gel Chromatography:
 - Prepare a chromatography column with activated silica gel.[\[4\]](#)[\[9\]](#)

- Concentrate the sample extract and load it onto the column.
- Elute the PAH fraction with a non-polar solvent or a mixture of non-polar and moderately polar solvents (e.g., hexane/dichloromethane).[9]
- Solid-Phase Extraction (SPE): Commercially available SPE cartridges (e.g., silica, Florisil) can be used for a more rapid cleanup.[8]
- Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences such as lipids.

Instrumental Analysis (GC-MS)

- Concentration and Solvent Exchange: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. Add the internal standard solution.
- GC-MS Conditions:
 - Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
 - Injection: Splitless injection is typically used for trace analysis.[2]
 - Oven Temperature Program: An optimized temperature program is used to achieve good separation of the target PAHs. A typical program might be: initial temperature of 60°C, ramp to 300°C at a rate of 6°C/min, and hold for 20 minutes.[2]
 - Mass Spectrometer (MS): Operated in the electron ionization (EI) mode. For enhanced sensitivity and selectivity, data acquisition should be performed in the Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each target PAH and deuterated standard.[2][11]

Data Presentation

The following tables summarize typical quantitative data for PAH analysis in sediment using deuterated standards.

Table 1: Commonly Used Deuterated Standards for PAH Analysis

Standard Type	Compound
Surrogate	2-Fluorobiphenyl
p-Terphenyl-d14	
Internal	Naphthalene-d8
Acenaphthene-d10	
Phenanthrene-d10	
Chrysene-d12	
Perylene-d12	

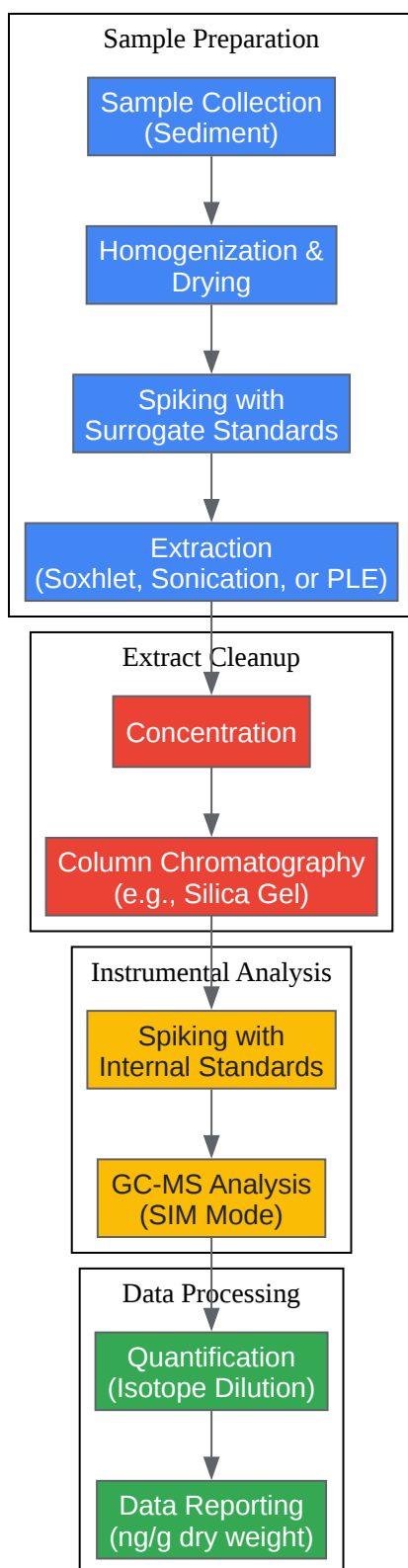
Table 2: Typical Method Performance Data for Selected PAHs

PAH Compound	Abbreviation	Typical Recovery (%)	Method Detection Limit (MDL) (ng/g dw)
Naphthalene	NAP	70 - 130	0.5 - 5
Acenaphthene	ACE	70 - 130	0.5 - 5
Fluorene	FLU	70 - 130	0.6 - 5
Phenanthrene	PHE	70 - 130	0.5 - 5
Anthracene	ANT	70 - 130	0.5 - 5
Fluoranthene	FLT	70 - 130	0.5 - 5
Pyrene	PYR	70 - 130	0.5 - 5
Benzo[a]anthracene	BaA	70 - 130	0.5 - 5
Chrysene	CHR	70 - 130	0.5 - 5
Benzo[b]fluoranthene	BbF	60 - 120	1 - 10
Benzo[k]fluoranthene	BkF	60 - 120	1 - 10
Benzo[a]pyrene	BaP	60 - 120	1 - 10
Indeno[1,2,3-cd]pyrene	IPY	60 - 120	1 - 10
Dibenz[a,h]anthracene	DBA	60 - 120	5.4 - 10
Benzo[g,h,i]perylene	BGP	60 - 120	1 - 10

Note: Recovery limits and MDLs are indicative and can vary depending on the specific matrix, instrumentation, and laboratory.[\[1\]](#)[\[5\]](#)[\[10\]](#)

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of PAHs in sediment samples.



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Caption: Workflow for PAH analysis in sediment.

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